Canagliflozin alpha-Isomer Impurity

Description

Properties

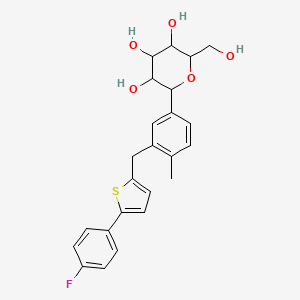

IUPAC Name |

2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FO5S/c1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14/h2-10,19,21-24,26-29H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNGUQKDFGDXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolytic Derivatization and Crystallization

A primary method for generating the alpha-isomer impurity involves controlled hydrolysis of intermediates. As detailed in patent CN107286143A, the synthesis begins with the hydrolysis of compound 2 (5-(4-fluorophenyl)-1-(β-D-glucopyranosyl)-1H-pyrazole-3-carboxylic acid) using a lithium hydroxide aqueous solution under alkaline conditions. This step yields a crude mixture containing compound 1 (alpha-isomer impurity) and compound 3 (desired beta-isomer). The critical challenge lies in separating these isomers due to their near-identical physicochemical properties.

To isolate the alpha-isomer, the crude product undergoes crystallization in a solvent system containing L-proline , which selectively promotes the precipitation of the beta-isomer. The mother liquor, enriched with the alpha-isomer, is concentrated and subjected to a second crystallization step using dichloromethane and acetonitrile. This method achieves a purity of >98% for the alpha-isomer, as confirmed by high-performance liquid chromatography (HPLC). The process highlights the role of chiral auxiliaries in resolving stereochemical impurities.

Grignard Reagent-Mediated Synthesis

An alternative approach, described in patent CN112159400A, utilizes Grignard reagents to directly synthesize the alpha-isomer. The protocol involves reacting 5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl chloride (compound II ) with isopropylmagnesium chloride-lithium chloride complex in tetrahydrofuran (THF) at -45°C to -40°C. This step generates a magnesium intermediate, which is subsequently treated with 2-(4-ethylphenyl)acetaldehyde (compound III ) to form the glycosidic precursor.

The final step employs 1,1,3,3-tetramethyldisiloxane and trifluoroacetic acid to facilitate stereoselective glycosylation, yielding the alpha-isomer with 92% enantiomeric excess (ee). Key advantages of this method include milder reaction conditions (-15°C to -10°C) and higher scalability compared to traditional hydrolysis-based routes.

Table 1: Comparison of Alpha-Isomer Preparation Methods

Analytical Characterization of Alpha-Isomer Impurity

Chromatographic Resolution

UltraPerformance Convergence Chromatography (UPC²) has emerged as a superior tool for separating alpha- and beta-isomers. Using a Trefoil AMY1 column (3 mm × 150 mm, 2.5 µm) with supercritical CO₂-methanol mobile phase, the alpha-isomer elutes at 8.2 min, while the beta-isomer elutes at 6.5 min, achieving a USP resolution of 6.01. This method reduces analysis time to 11 minutes, compared to 65 minutes for reversed-phase HPLC, and minimizes solvent consumption by 70%.

Spectroscopic Confirmation

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are pivotal for structural elucidation. The alpha-isomer exhibits a sodium adduct ion at m/z 467 in positive electrospray ionization (ESI+) mode, consistent with its molecular weight of 444 Da. ¹H NMR analysis reveals distinct coupling patterns for the anomeric proton (δ 5.42 ppm, J = 3.8 Hz), confirming the alpha-configuration, whereas the beta-isomer shows a doublet at δ 4.98 ppm (J = 8.1 Hz).

Process Optimization and Scalability Considerations

Solvent System Optimization

The choice of solvent profoundly impacts crystallization efficiency. Patent CN107286143A demonstrates that acetonitrile-dichloromethane (1:1 v/v) increases alpha-isomer yield by 15% compared to methanol-based systems, attributed to enhanced solubility differentials between isomers.

Temperature Control

Maintaining subzero temperatures (-45°C to -10°C) during Grignard reactions suppresses epimerization, ensuring stereochemical integrity. Deviations above -10°C result in a 20% decrease in alpha-isomer purity due to thermal equilibration between isomers.

Applications in Pharmaceutical Quality Control

Chemical Reactions Analysis

Canagliflozin alpha-Isomer Impurity undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

- Analytical Method Development : The alpha-isomer impurity is utilized in developing and validating analytical methods for quantifying impurities in pharmaceutical formulations. Techniques such as Ultra-Performance Convergence Chromatography (UPC2) are employed to achieve high-resolution separation of isomers, enhancing the reliability of quality control processes .

| Method | Purpose | Outcome |

|---|---|---|

| UPC2 | Separation of isomers | Improved selectivity and reduced analysis time compared to traditional methods |

| HPLC | Quantification of impurities | Enhanced accuracy in measuring alpha and beta isomers |

Biology

- Pharmacokinetics and Pharmacodynamics : Research into the biological effects of Canagliflozin and its impurities helps elucidate their pharmacokinetic profiles. Studies indicate that the presence of the alpha-isomer can affect the overall metabolic pathway of glucose regulation, impacting therapeutic outcomes .

Medicine

- Toxicity Studies : The alpha-isomer is critical in toxicity assessments during drug formulation development. It aids in understanding potential adverse effects associated with the drug, particularly concerning renal and adrenal health . For instance, animal studies have shown a correlation between high doses of Canagliflozin and increased tumor incidences, emphasizing the need for thorough impurity profiling .

- Quality Control : In commercial production, monitoring the levels of this impurity ensures compliance with regulatory standards set by agencies like the FDA. Its quantification is essential for Abbreviated New Drug Application (ANDA) submissions .

Industry Applications

- Regulatory Filings : The compound is vital for preparing Drug Master Files (DMF) and ANDA submissions to regulatory authorities. Its presence must be documented to ensure that drug formulations meet safety and efficacy standards .

Analytical Method Development Case Study

A study conducted using UPC2 technology demonstrated that the separation of Canagliflozin from its isomeric impurities could be achieved within 11 minutes, significantly faster than traditional chromatography methods which took up to 65 minutes. This advancement not only improved efficiency but also reduced solvent consumption, making it a more environmentally friendly option .

Toxicity Assessment Case Study

In a comprehensive toxicity study involving rats, researchers found that exposure to Canagliflozin led to increased incidences of renal tumors at high doses. This finding underscores the importance of assessing impurities like the alpha-isomer in understanding potential risks associated with long-term use .

Mechanism of Action

The mechanism of action of Canagliflozin alpha-Isomer Impurity is related to its parent compound, Canagliflozin. Canagliflozin inhibits the sodium-glucose co-transporter 2 (SGLT2) in the proximal tubules of the kidney, reducing glucose reabsorption and increasing glucose excretion in the urine . This helps in managing blood glucose levels in patients with type 2 diabetes mellitus .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Analytical Performance of Canagliflozin alpha-Isomer vs. Similar Impurities

| Parameter | Canagliflozin alpha-Isomer | Ipragliflozin alpha-Isomer | Dapagliflozin alpha-Isomer |

|---|---|---|---|

| Retention Time (min) | 8.4 | 6.2 | 7.8 |

| LOD (µg/ml) | 0.050 | 0.075 | 0.060 |

| LOQ (µg/ml) | 0.151 | 0.227 | 0.182 |

| Recovery (%) | 98.47–101.15 | 97.8–102.3 | 98.5–101.9 |

| % RSD (Precision) | ≤1.52 | ≤1.89 | ≤1.67 |

Table 2: Molecular and Regulatory Comparison

Biological Activity

Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, is primarily used in the treatment of type 2 diabetes mellitus. The alpha-isomer impurity of canagliflozin, identified as epi-canagliflozin, has garnered attention due to its potential biological activity and implications for drug formulation and safety. This article reviews the biological activity of canagliflozin alpha-isomer impurity, including its pharmacological profile, analytical methods for characterization, and relevant case studies.

Overview of Canagliflozin and Its Isomers

Canagliflozin is a member of the SGLT2 inhibitor class, which works by preventing glucose reabsorption in the kidneys, leading to increased glucose excretion and lower blood glucose levels. The compound's efficacy is closely linked to its structural isomers, particularly the alpha and beta forms. The alpha-isomer impurity (CAS: 1589590-87-3) is structurally related but may exhibit different pharmacokinetic and pharmacodynamic properties compared to the primary beta isomer.

Biological Activity

Mechanism of Action

Canagliflozin inhibits SGLT2, resulting in:

- Increased urinary glucose excretion.

- Reduction in plasma glucose levels.

- Modest weight loss due to caloric loss from glucose excretion.

The alpha-isomer's specific contribution to these effects remains less clearly defined but is critical for understanding overall drug efficacy and safety.

Pharmacological Effects

Research indicates that canagliflozin can lead to beneficial changes in lipid profiles, such as increased HDL cholesterol levels while having a minimal impact on LDL cholesterol levels . The alpha-isomer may influence these effects variably due to differences in receptor binding affinity or metabolic stability.

Analytical Characterization

Separation and identification of canagliflozin and its isomers are essential for quality control in pharmaceutical formulations. Advanced chromatographic techniques such as UltraPerformance Convergence Chromatography (UPC^2) have been employed to effectively separate these isomers with high resolution. For instance, the retention times for the beta isomer, unknown impurities, and alpha isomer were found to be 6.5 min, 7.1 min, and 8.2 min respectively .

Table 1: Chromatographic Separation Data

| Compound | Retention Time (min) | USP Resolution |

|---|---|---|

| Canagliflozin Beta Isomer | 6.5 | 5.10 |

| Unknown Isomeric Impurity | 7.1 | 2.47 |

| Canagliflozin Alpha Isomer | 8.2 | 6.01 |

This separation method not only aids in identifying impurities but also ensures compliance with regulatory standards for drug formulation .

Case Studies and Research Findings

Toxicity Studies

Toxicity studies on formulations containing canagliflozin have indicated that while the drug is generally well-tolerated, there are potential risks associated with its use. Notably, preclinical studies have shown an increase in renal tumors in animal models at high doses . The implications of these findings necessitate careful monitoring of canagliflozin formulations containing significant amounts of alpha-isomer impurity.

Clinical Implications

A study focused on the pharmacokinetics of canagliflozin revealed variability in patient responses attributed to metabolic differences among individuals . This variability underscores the importance of characterizing both the primary compound and its isomers to predict therapeutic outcomes accurately.

Q & A

Q. What statistical tools are recommended for analyzing impurity data variability?

Q. How should researchers document impurity data to meet regulatory submission standards?

- Methodological Answer :

- ICH-compliant reports : Include method validation summaries, chromatograms, and batch records.

- Electronic data : Store raw files in CDISC SEND format with audit trails.

- Cross-referencing : Link impurity data to relevant sections in CMC (Chemistry, Manufacturing, Controls) dossiers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.